molecular formula C12H11F2NO3 B13252531 2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid

2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13252531
M. Wt: 255.22 g/mol
InChI Key: HGAZCSOTTSSGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid is a synthetic indole derivative characterized by a difluoromethyl group at position 2, a methoxy group at position 5, and a methyl group at position 1 (N-methyl substitution). This compound’s structural features are designed to modulate electronic, steric, and metabolic properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C12H11F2NO3

Molecular Weight

255.22 g/mol

IUPAC Name

2-(difluoromethyl)-5-methoxy-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H11F2NO3/c1-15-8-4-3-6(18-2)5-7(8)9(12(16)17)10(15)11(13)14/h3-5,11H,1-2H3,(H,16,17)

InChI Key

HGAZCSOTTSSGRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=C1C(F)F)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal-based catalysts, such as palladium or copper, and specific solvents that facilitate the reaction. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Carboxylic Acids

Structural Features and Substituent Effects

The table below compares substituents at key positions of the indole core for 2-(difluoromethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylic acid and related compounds:

Compound Name Position 1 Position 2 Position 3 Position 5 Reference
Target compound Methyl Difluoromethyl Carboxylic acid Methoxy -
5-Methoxy-1H-indole-3-carboxylic acid H H Carboxylic acid Methoxy
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) 4-Chlorobenzoyl Methyl Acetic acid Methoxy
5-Methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid 4-Methoxyphenyl Methyl Carboxylic acid Methoxy
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid H H Carboxylic acid Fluoro
Key Observations:
  • Position 1 : The target compound’s methyl group contrasts with the 4-chlorobenzoyl (Indomethacin) and 4-methoxyphenyl () substituents, which introduce bulkier, aromatic moieties. Methyl substitution may enhance metabolic stability compared to aryl groups .
  • Position 2: The difluoromethyl group is unique to the target compound.
  • Position 5 : Methoxy is conserved in Indomethacin and ’s compound, suggesting shared electronic effects (e.g., resonance donation).

Physicochemical Properties

Predicted properties based on substituent contributions and computational methods (e.g., density-functional theory (DFT) for logP and pKa estimation ):

Property Target Compound 5-Methoxy-1H-indole-3-carboxylic acid Indomethacin
Molecular Weight (g/mol) ~269.24 207.19 357.79
logP (Predicted) ~2.1 (higher lipophilicity due to CF₂H) 1.8 4.1 (due to 4-chlorobenzoyl)
pKa (Carboxylic acid) ~3.5–4.0 ~4.2 ~4.0
Key Observations:
  • Indomethacin’s higher logP (4.1) correlates with its 4-chlorobenzoyl group, which enhances hydrophobic interactions in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.